

Navigating the Spirocyclic Maze: A Comparative Crystallographic Guide for Drug Discovery

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Compound of Interest

Compound Name: 1-Oxa-9-azaspiro[5.5]undecane
hydrochloride

CAS No.: 1414958-73-8

Cat. No.: B3102093

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An In-Depth Analysis of 1-Oxa-9-azaspiro[5.5]undecane Scaffolds and Their Analogs

In the intricate world of drug design, the three-dimensional architecture of a molecule is paramount. For researchers and medicinal chemists, understanding the precise spatial arrangement of atoms can unlock the door to enhanced potency, selectivity, and pharmacokinetic properties. X-ray crystallography remains the gold standard for elucidating these molecular structures with atomic precision. This guide provides a comparative analysis of the crystallographic data for spirocyclic systems related to **1-Oxa-9-azaspiro[5.5]undecane hydrochloride**, a scaffold of growing interest in medicinal chemistry.

While a public crystal structure for **1-Oxa-9-azaspiro[5.5]undecane hydrochloride** is not currently available, a detailed examination of structurally similar compounds provides invaluable insights into the conformational preferences and intermolecular interactions that govern this important class of molecules. This guide will delve into the crystallographic data of pertinent alternatives, offering a framework for understanding the structure-activity relationships (SAR) within this chemical space.

The Spirocyclic Advantage in Drug Design

Spirocycles, characterized by two rings connected by a single common atom, offer a unique topographical diversity that is highly advantageous in drug discovery. The inherent three-dimensionality of the spirocyclic scaffold allows for the exploration of novel chemical space, often leading to improved target engagement and a more favorable intellectual property landscape. The 1-oxa-9-azaspiro[5.5]undecane core, in particular, combines the structural rigidity of the spiro-system with the hydrogen bonding capabilities of the oxygen and nitrogen heteroatoms, making it a versatile building block for a wide range of therapeutic targets.

Comparative Crystallographic Analysis

To provide a meaningful comparison, we have selected several spirocyclic compounds with publicly available X-ray crystallography data. These comparators share key structural features with the target compound, allowing for a deductive analysis of its likely solid-state conformation.

Table 1: Crystallographic Data for Selected Spirocyclic Comparators

Compound Name	CCD C No. / PDB ID	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)
syn-Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dione derivative	2166113	Triclinic	P-1	9.34	10.98	11.23	92.5	101.3	113.2	1014
8-Cyano-9-phenyl-6-oxa-7-azaspiro[4.5]dec-7-ene 7-oxide	Not Available	Monoclinic	P2 ₁ /c	12.34	8.91	13.45	90	105.6	90	1423
8-(4-(Dimethylamino)benzylidene	Not Available	Monoclinic	P2 ₁ /c	10.12	15.67	9.87	90	98.4	90	1548

)-6,10

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spiro[

4.5]d

ecane

-7,9-

dione

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The data presented in Table 1 highlights the diversity in crystal packing and unit cell parameters even among structurally related spirocyclic systems. The choice of crystal system and space group is influenced by subtle changes in molecular symmetry and intermolecular interactions.

Experimental Protocol: The Path to a Crystal Structure

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a meticulous process that can be broadly divided into three key stages: crystallization, data collection, and structure solution and refinement.

Workflow for Small Molecule X-ray Crystallography



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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

- **Crystallization:** The first and often most challenging step is to obtain a high-quality single crystal. This involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or liquid-liquid diffusion to induce crystallization.
- **Crystal Selection and Mounting:** A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. The crystal is rotated to collect a complete dataset of these diffraction spots.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and scaled.
- **Structure Solution:** The initial atomic positions are determined from the processed data using computational methods such as direct methods or Patterson methods.
- **Structure Refinement:** The initial model of the structure is refined against the experimental data to improve the atomic positions, and to model atomic displacement parameters.

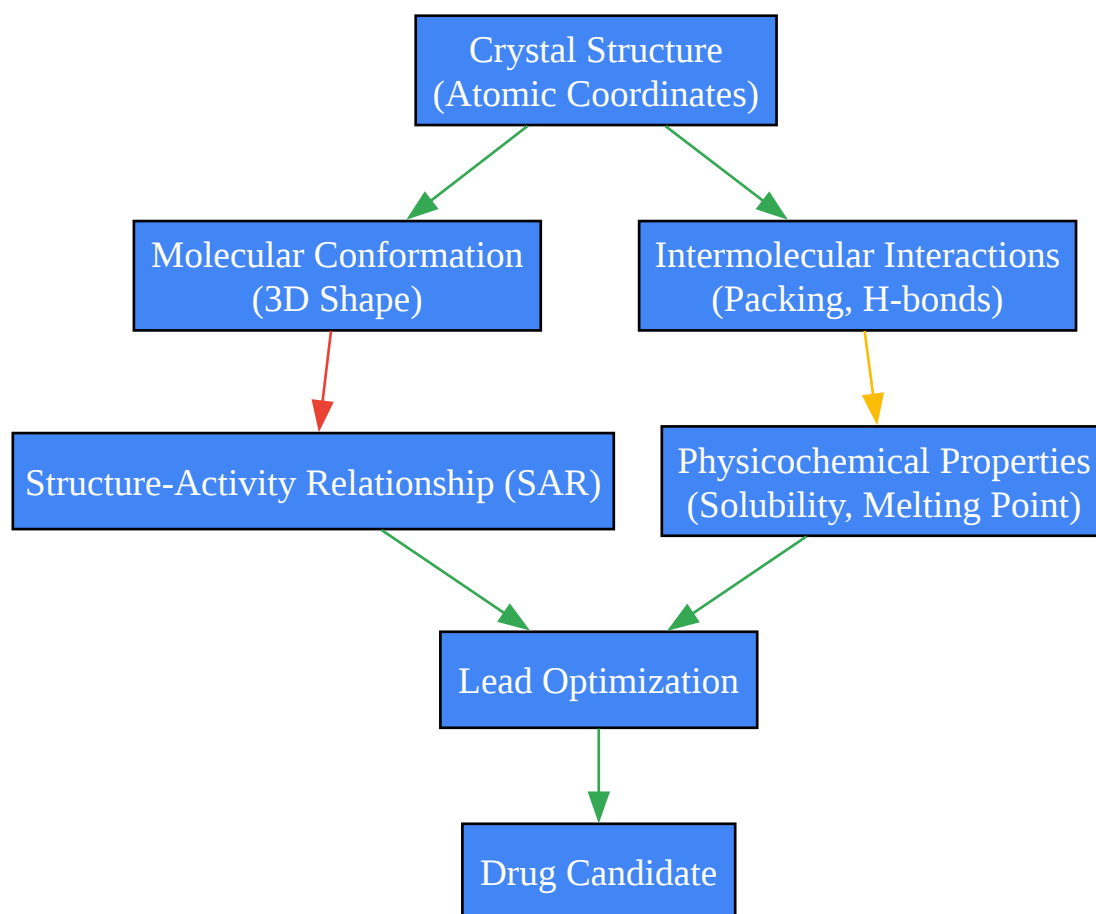
- Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Structural Insights from a Ligand-Bound Complex

A significant breakthrough in understanding the conformational preferences of the 1-oxa-9-azaspiro[5.5]undecane scaffold comes from the crystal structure of a derivative in complex with human soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory diseases (PDB ID: 5AI9).

In this complex, the 1-oxa-9-azaspiro[5.5]undecane moiety adopts a chair conformation for the piperidine ring and a chair-like conformation for the tetrahydropyran ring. This conformation orients the substituents in a way that optimizes the interactions with the amino acid residues in the active site of the enzyme. This provides a crucial, experimentally-derived model for the bioactive conformation of this spirocyclic system.

Logical Relationship of Crystallographic Data to Drug Design



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Phone: (601) 213-4426
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